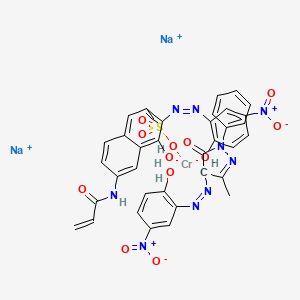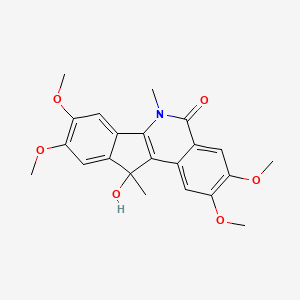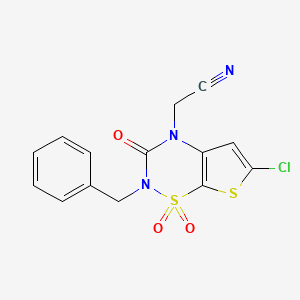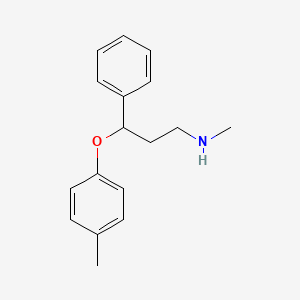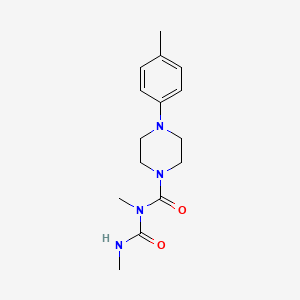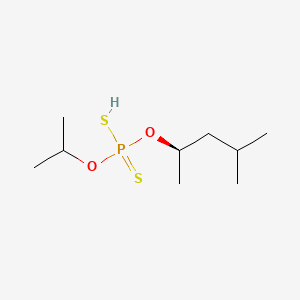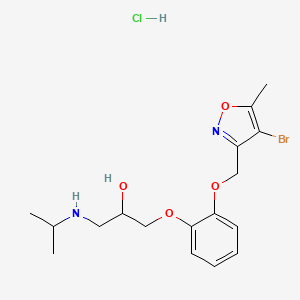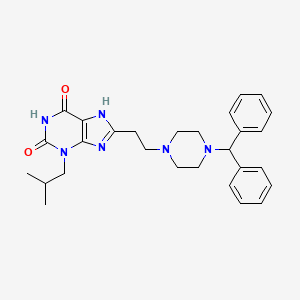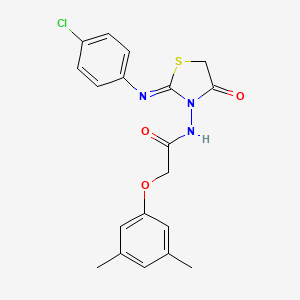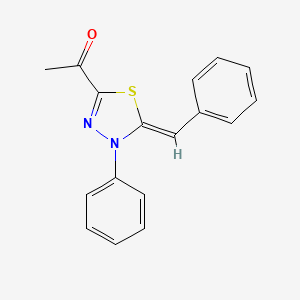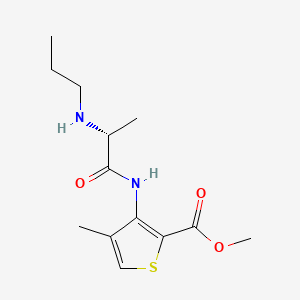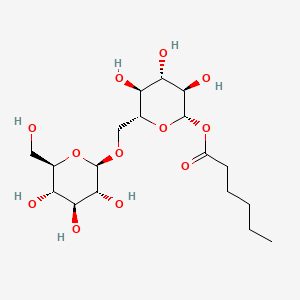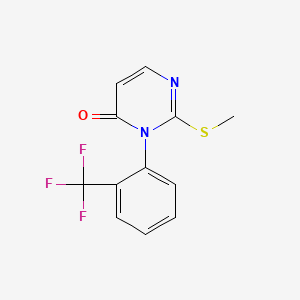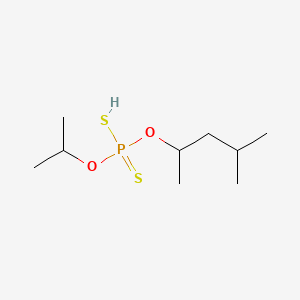
O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C9H21O2PS2. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate typically involves the reaction of phosphorodithioic acid with 1,3-dimethylbutanol and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines.
Applications De Recherche Scientifique
O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of lubricants, additives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(1,3-Dimethylbutyl) O-(1-methylethyl) phosphorodithioate
- Zinc bis[O-(1,3-dimethylbutyl) O-(1-methylethyl) dithiophosphate]
Uniqueness
O-(1,3-Dimethylbutyl) O-(isopropyl)dithiophosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
175888-47-8 |
|---|---|
Formule moléculaire |
C9H21O2PS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
4-methylpentan-2-yloxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14) |
Clé InChI |
UAXMPVJRTGNEPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OP(=S)(OC(C)C)S |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
